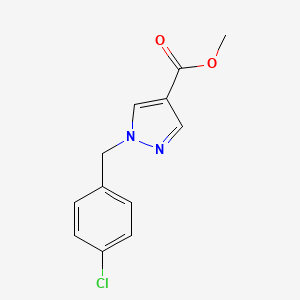

methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14654855

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O2 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | methyl 1-[(4-chlorophenyl)methyl]pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-2-4-11(13)5-3-9/h2-6,8H,7H2,1H3 |

| Standard InChI Key | LWSDSPYIXWHFBR-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Cl |

Introduction

Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical structure and potential biological activities.

Synthesis and Preparation

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation and substitution reactions. For example, the synthesis of similar pyrazole compounds may involve the reaction of a pyrazole ring with chlorobenzyl derivatives in the presence of a suitable catalyst.

Biological Activities and Applications

Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. While specific data on methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate is limited, compounds with similar structures have shown promising results in these areas.

Research Findings and Future Directions

Research on pyrazole derivatives is ongoing, with a focus on optimizing their biological activities and exploring new applications. Studies typically involve structure-activity relationship (SAR) analyses to identify key structural features that enhance biological efficacy.

Data Table: Comparison of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activities |

|---|---|---|---|

| Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | Simple pyrazole structure | Basic biological studies |

| Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | C16H18ClN3O4S2 | Chlorobenzyl and thiomorpholinosulfonyl groups | Potential pharmaceutical applications |

| Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | C13H10ClF3N2O2 | Trifluoromethyl and chlorobenzyl groups | Anti-inflammatory and potential agrochemical uses |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume